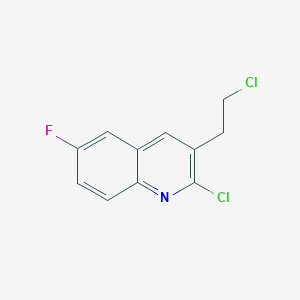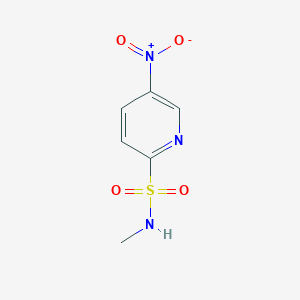![molecular formula C18H10Cl2N4O2S2 B12120077 N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2,4-dichlorobenzamide](/img/structure/B12120077.png)
N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2,4-dichlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2,4-dichlorobenzamide is a complex organic compound that features a benzimidazole moiety, a thiazolidinone ring, and a dichlorobenzamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2,4-dichlorobenzamide typically involves multiple steps. One common method starts with the preparation of the benzimidazole derivative, which is then reacted with a thiazolidinone precursor under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the thiazolidinone ring .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2,4-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazolidinone ring or the benzimidazole moiety.
Substitution: Halogen atoms in the dichlorobenzamide group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various substituted derivatives of the original compound.
Applications De Recherche Scientifique
N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2,4-dichlorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2,4-dichlorobenzamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety can bind to specific sites on proteins, altering their function and leading to various biological effects . The thiazolidinone ring may also play a role in modulating the compound’s activity by interacting with different molecular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1H-benzimidazol-2-yl)-4-methoxybenzamide: Shares the benzimidazole core but differs in the substituents on the benzamide group.
N-(1H-benzimidazol-2-yl)-4-chlorobenzamide: Similar structure with a single chlorine atom instead of two.
Uniqueness
N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2,4-dichlorobenzamide is unique due to the combination of its benzimidazole, thiazolidinone, and dichlorobenzamide moieties. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Propriétés
Formule moléculaire |
C18H10Cl2N4O2S2 |
|---|---|
Poids moléculaire |
449.3 g/mol |
Nom IUPAC |
N-[5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]-2,4-dichlorobenzamide |
InChI |
InChI=1S/C18H10Cl2N4O2S2/c19-9-5-6-10(11(20)7-9)16(25)23-24-17(26)14(28-18(24)27)8-15-21-12-3-1-2-4-13(12)22-15/h1-8,26H,(H,23,25) |
Clé InChI |
XDRMZDMZTYWKIB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC(=CC3=C(N(C(=S)S3)NC(=O)C4=C(C=C(C=C4)Cl)Cl)O)N=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-fluorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B12119995.png)
![4-Methyl-5-octylindolo[2,3-b]quinoxaline](/img/structure/B12119999.png)
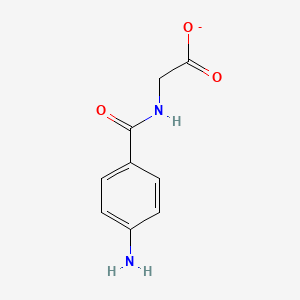
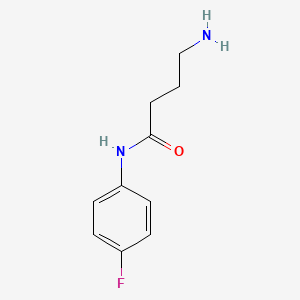
![2-[[5-(diaminomethylideneamino)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]pentanoyl]amino]-4-methylpentanoic acid](/img/structure/B12120023.png)
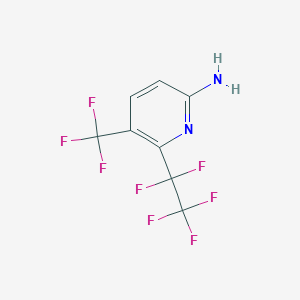
![3-[(4,6-Dihydroxy-5-propylpyrimidin-2-yl)sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B12120028.png)
![2-methyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]butanamide](/img/structure/B12120042.png)
![6-(4-Methoxyphenyl)-4-methyl-2-propyl-4a,7,8,9a-tetrahydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B12120049.png)


![4'-(Dimethylamino)[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12120086.png)
